![molecular formula C10H11BO3 B12958130 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde is an organic compound that belongs to the class of oxaboroles Oxaboroles are heterocyclic compounds containing boron, oxygen, and carbon atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde typically involves the reaction of appropriate boronic acids with suitable aldehydes under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aldehyde. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The boron atom can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
- Ketones and carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins. This interaction can inhibit the activity of these molecules, leading to various biological effects. The compound may also interfere with cellular pathways and processes, contributing to its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
Uniqueness
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and enhances its versatility as a reagent and building block in organic synthesis. Additionally, its potential biological activities and applications in various fields further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C10H11BO3 |
|---|---|
Molekulargewicht |
190.01 g/mol |
IUPAC-Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carbaldehyde |
InChI |
InChI=1S/C10H11BO3/c1-10(2)8-5-3-4-7(6-12)9(8)11(13)14-10/h3-6,13H,1-2H3 |
InChI-Schlüssel |
HXLMBEBBOOPSEZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC=C2C(O1)(C)C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


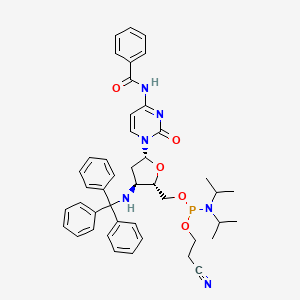
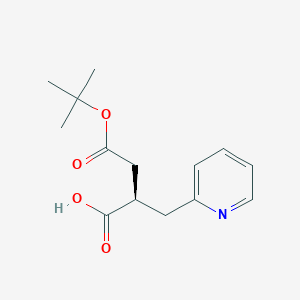
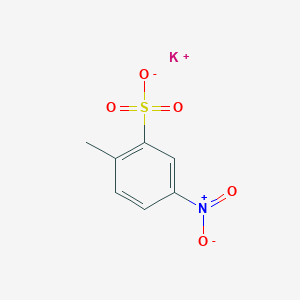
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)
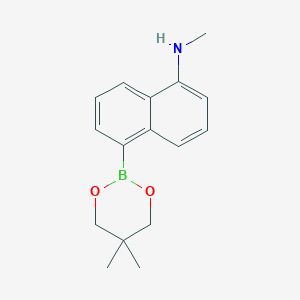



![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)

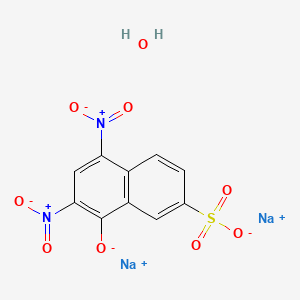
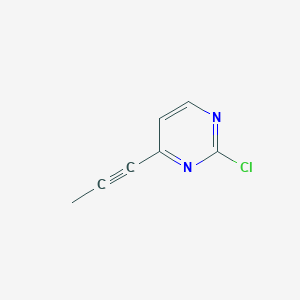
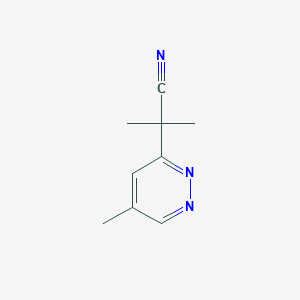
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)
